molecular formula C6H15N3O B13191021 3-Amino-1-(3-methylbutyl)urea

3-Amino-1-(3-methylbutyl)urea

Cat. No.: B13191021
M. Wt: 145.20 g/mol
InChI Key: RFVNGMJFQBJKGN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylbutyl)urea is an organic compound with the molecular formula C6H15N3O It is a urea derivative characterized by the presence of an amino group and a 3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methylbutyl)urea typically involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol (MeOH). The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the hypervalent iodine species, facilitating the nucleophilic addition of ammonia on the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-methylbutyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylisocyanate yields N-benzyl ureas .

Scientific Research Applications

3-Amino-1-(3-methylbutyl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Amino-1-(3-methylbutyl)urea exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-(3-methylbutyl)urea is unique due to its specific substituent groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-amino-3-(3-methylbutyl)urea

InChI

InChI=1S/C6H15N3O/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)

InChI Key

RFVNGMJFQBJKGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)NN

Origin of Product

United States

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